molecular formula C15H11ClN2S B2451696 4-(4-Chlorostyryl)-2-(2-propynylsulfanyl)pyrimidine CAS No. 338959-82-3

4-(4-Chlorostyryl)-2-(2-propynylsulfanyl)pyrimidine

Cat. No. B2451696
CAS RN: 338959-82-3
M. Wt: 286.78
InChI Key: RZOKQLIUVKIPOT-VMPITWQZSA-N
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Description

4-(4-Chlorostyryl)-2-(2-propynylsulfanyl)pyrimidine is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, which is a type of organic compound that contains at least two different elements in its ring structure. This compound has been studied for its potential to act as a ligand, or a molecule that binds to another molecule, in various biochemical and physiological processes. It has also been studied for its potential to act as a catalyst for chemical reactions.

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking

A study conducted by Alzoman et al. (2015) utilized spectroscopic techniques like FT-IR and FT-Raman to analyze a compound structurally similar to 4-(4-Chlorostyryl)-2-(2-propynylsulfanyl)pyrimidine. The study also engaged in molecular docking, suggesting potential inhibitory activity against GPb, indicating possible anti-diabetic properties (Alzoman et al., 2015).

Crystal Structure Analysis

Glidewell et al. (2003) investigated the crystal structure of a compound related to this compound, revealing insights into its molecular interactions and potential applications in designing compounds with specific properties (Glidewell et al., 2003).

Synthesis and Application in Heterocyclic Systems

Research by Bassyouni and Fathalla (2013) focused on the synthesis of heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, emphasizing the wide spectrum of biological activities these compounds, including those structurally similar to this compound, can offer (Bassyouni & Fathalla, 2013).

Optical Properties and Molecular Dynamics

A study by Murthy et al. (2019) synthesized a related compound and conducted extensive spectroscopic studies along with quantum chemical calculations. This research is essential for understanding the optical properties and molecular dynamics, which could be relevant to the application of this compound in materials science (Murthy et al., 2019).

Antiviral Activity

Research by Saxena et al. (1988) on structurally similar compounds provides insights into the potential antiviral activity of this compound, which could be explored further for medical applications (Saxena et al., 1988).

properties

IUPAC Name

4-[(E)-2-(4-chlorophenyl)ethenyl]-2-prop-2-ynylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c1-2-11-19-15-17-10-9-14(18-15)8-5-12-3-6-13(16)7-4-12/h1,3-10H,11H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOKQLIUVKIPOT-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC=CC(=N1)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCSC1=NC=CC(=N1)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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